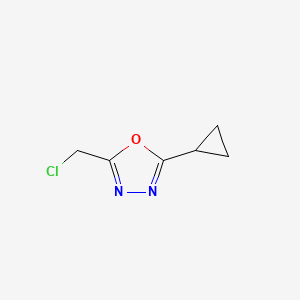

2-(Chloromethyl)-5-cyclopropyl-1,3,4-oxadiazole

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, reflecting its structural arrangement where the chloromethyl group occupies the 2-position and the cyclopropyl group is located at the 5-position of the 1,3,4-oxadiazole ring system. The molecular formula is established as C₆H₇ClN₂O with a molecular weight of 158.58 grams per mole, indicating a compact heterocyclic structure with specific substitution patterns.

The compound exists with the Chemical Abstracts Service registry number 915924-77-5, which serves as its primary identifier in chemical databases. Alternative registry numbers have been reported, including 2703756-51-6, though this may represent variations in registration or potential impurities in commercial samples. The International Chemical Identifier for this compound is InChI=1S/C6H7ClN2O/c7-3-5-8-9-6(10-5)4-1-2-4/h4H,1-3H2, providing a standardized representation of its molecular connectivity.

Isomeric considerations reveal the importance of positional specificity within oxadiazole systems. The 1,3,4-oxadiazole framework of the target compound differs significantly from the 1,2,4-oxadiazole isomer, where nitrogen atoms occupy different positions within the five-membered ring. The isomeric compound 5-(chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole demonstrates distinct structural properties with CAS number 119223-01-7 and identical molecular formula but different connectivity patterns. These positional isomers exhibit different electronic distributions and hydrogen bonding capabilities, influencing their respective chemical and biological activities.

The cyclopropyl substituent introduces additional conformational complexity due to its strained three-membered ring structure. This group can adopt different orientations relative to the oxadiazole plane, creating potential for conformational isomerism that affects the overall molecular geometry and intermolecular interactions. The chloromethyl group at the 2-position provides a reactive site for nucleophilic substitution reactions while contributing to the compound's electrophilic character.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of oxadiazole derivatives have revealed important structural insights relevant to understanding the solid-state properties of this compound. Single crystal X-ray diffraction studies of related 1,3,4-oxadiazole compounds have demonstrated the formation of recurrent hydrogen-bonded motifs involving the oxadiazole ring system. These studies employ advanced crystallographic techniques, with structure refinement typically performed using programs such as SHELXL for precise determination of atomic positions and bond parameters.

The crystallographic analysis reveals that oxadiazole rings generally adopt planar conformations, with the heteroatoms arranged to minimize electronic repulsion while maximizing stabilizing interactions. Quantitative analysis of weak noncovalent interactions using Density Functional Theory calculations has shown that CH⋯N and CH⋯π interactions play crucial roles in crystal packing arrangements. These interactions involve both aliphatic and aromatic carbon-hydrogen bonds interacting with the π-system of substituent groups, contributing to overall crystal stability.

X-ray powder diffraction provides complementary structural information for crystalline materials, particularly useful for phase identification and structural characterization when single crystals are not available. The technique operates on the principle that lattice structure determines peak positions while the atomic basis determines relative intensities according to the relationship Ihkl ∝ Fhkl², where Fhkl represents the structure factor. For compounds containing heavier atoms such as chlorine, increased scattering intensity is observed due to the relationship fθ ∝ Z/sin²θ, where Z represents the atomic number.

Peak broadening in X-ray diffraction patterns can provide information about crystallite size using the Scherrer equation: B_2θ = Kλ/(L cos θ), where B represents the full width at half maximum peak broadening, K is approximately 0.9, λ is the X-ray wavelength, L is the grain size, and θ is the diffraction angle. This relationship becomes particularly relevant for nanocrystalline samples where crystallites smaller than approximately 120 nanometers create measurable peak broadening.

Spectroscopic Elucidation (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed structural information for this compound through analysis of both proton and carbon-13 spectra. The cyclopropyl group exhibits characteristic resonances in the upfield region of proton nuclear magnetic resonance spectra, typically appearing between 0.8 and 1.2 parts per million due to the high electron density associated with the strained ring system. The chloromethyl protons appear as a singlet in a more downfield region, reflecting the deshielding effect of both the chlorine atom and the adjacent oxadiazole ring.

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for the oxadiazole carbon atoms, which typically resonate between 165 and 170 parts per million due to their sp² hybridization and participation in the aromatic system. The cyclopropyl carbons appear as characteristic signals in the aliphatic region, while the chloromethyl carbon shows a distinctive downfield shift reflecting the electronegative chlorine substituent. Integration patterns and coupling constants provide additional structural confirmation, with the cyclopropyl group showing characteristic multiplicities due to the symmetrical nature of the three-membered ring.

Infrared spectroscopy offers complementary structural information through identification of characteristic vibrational modes. The oxadiazole ring exhibits specific stretching and bending vibrations that serve as fingerprint identifications for this heterocyclic system. Carbon-nitrogen stretching modes typically appear in the 1400-1600 wavenumber region, while carbon-oxygen stretching of the ring appears around 1200-1300 wavenumbers. The cyclopropyl group contributes characteristic carbon-hydrogen stretching modes in the 2800-3000 wavenumber region, with specific patterns reflecting the strained nature of the three-membered ring.

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for structural elucidation. Electrospray ionization mass spectrometry typically shows the molecular ion peak at mass-to-charge ratio 159 for the protonated molecule [M+H]⁺. Fragmentation patterns reveal characteristic losses corresponding to the chloromethyl group (loss of 49 mass units) and the cyclopropyl group (loss of 41 mass units), providing structural confirmation through predictable breakdown pathways.

| Spectroscopic Technique | Key Diagnostic Features | Chemical Shift/Frequency Range |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Cyclopropyl protons | 0.8-1.2 parts per million |

| ¹H Nuclear Magnetic Resonance | Chloromethyl protons | 4.5-5.0 parts per million |

| ¹³C Nuclear Magnetic Resonance | Oxadiazole carbons | 165-170 parts per million |

| Infrared | Carbon-nitrogen stretch | 1400-1600 wavenumbers |

| Infrared | Carbon-oxygen stretch | 1200-1300 wavenumbers |

| Mass Spectrometry | Molecular ion [M+H]⁺ | 159 mass-to-charge ratio |

Computational Molecular Modeling (Density Functional Theory-Based Geometry Optimization)

Density Functional Theory-based computational studies provide detailed insights into the optimized molecular geometry and electronic properties of this compound. Gaussian software packages are commonly employed for these calculations, utilizing the B3LYP functional with the 6-311++G(d,p) basis set to achieve reliable results for geometry optimization and property prediction. The optimized structure reveals specific bond lengths and angles that characterize the molecular framework, with carbon-oxygen bonds in oxadiazole structures typically ranging between 1.366 and 1.368 Angstroms.

The computational optimization process involves systematic energy minimization to identify the most stable molecular conformation. For oxadiazole derivatives, this typically results in a planar arrangement of the five-membered ring with substituents adopting orientations that minimize steric hindrance and maximize electronic stabilization. The cyclopropyl group orientation relative to the oxadiazole plane represents a critical geometric parameter that influences both intramolecular strain and intermolecular interaction potential.

Frontier molecular orbital analysis using Density Functional Theory calculations provides insights into chemical reactivity and electronic properties. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap serves as an indicator of kinetic stability and chemical reactivity, with larger gaps generally corresponding to increased stability. For related oxadiazole compounds, this energy gap typically indicates good kinetic stability while maintaining sufficient reactivity for synthetic transformations.

Molecular electrostatic potential surface analysis reveals charge distribution patterns that influence intermolecular interactions and chemical reactivity. These calculations typically show that nitrogen atoms in the oxadiazole ring serve as preferred sites for electrophilic attack, while the chloromethyl group represents an electrophilic center suitable for nucleophilic substitution reactions. The cyclopropyl group generally exhibits relatively neutral electrostatic character but contributes to overall molecular volume and steric considerations.

Vibrational frequency calculations complement experimental infrared spectroscopy data, with computed frequencies typically scaled by a factor of 0.9613 to account for anharmonicity and basis set limitations. These calculations provide assignments for observed vibrational modes and can predict infrared activity for specific molecular vibrations. The agreement between calculated and experimental vibrational frequencies serves as validation for the computational model and provides confidence in other calculated properties.

| Computational Parameter | Calculated Value | Significance |

|---|---|---|

| Carbon-Oxygen Bond Length | 1.366-1.368 Angstroms | Oxadiazole ring stability |

| Ground State Energy | Variable based on substitution | Overall molecular stability |

| Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Gap | System dependent | Kinetic stability indicator |

| Vibrational Scaling Factor | 0.9613 | Frequency correction factor |

| Point Group Symmetry | C₁ | Molecular symmetry classification |

Properties

IUPAC Name |

2-(chloromethyl)-5-cyclopropyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c7-3-5-8-9-6(10-5)4-1-2-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVBNJABCKFDKKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(O2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650876 | |

| Record name | 2-(Chloromethyl)-5-cyclopropyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915924-77-5 | |

| Record name | 2-(Chloromethyl)-5-cyclopropyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-5-cyclopropyl-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of Acylhydrazides with Chloromethyl Precursors

A key approach to synthesizing this compound involves the cyclization of an appropriate acylhydrazide bearing a cyclopropyl substituent with chloromethyl-containing reagents. The general steps include:

- Synthesis of the acylhydrazide precursor : Starting from cyclopropyl-substituted carboxylic acids or esters, hydrazinolysis yields the corresponding acylhydrazides.

- Introduction of the chloromethyl group : This can be achieved by using chloromethylating agents or via substitution reactions on hydroxymethyl intermediates.

- Cyclization using dehydrating agents : Phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) is employed to promote ring closure, forming the 1,3,4-oxadiazole ring with the chloromethyl substituent at position 2.

This method is supported by analogous syntheses of 5-cyclopropyl-1,3,4-oxadiazol-2-yl derivatives, where cyclization of hydrazide precursors in the presence of POCl3 or thionyl chloride is standard.

Intramolecular Dehydration-Cyclization Using Triphenylphosphine and Triethylamine

Another reported method involves the intramolecular dehydration-cyclization of N'-acetyl-2-(cyclopropylmethoxy)benzohydrazide derivatives using triphenylphosphine, triethylamine, and carbon tetrachloride in acetonitrile at elevated temperatures (~100 °C) for about 1 hour. This reaction facilitates the formation of the oxadiazole ring while introducing the chloromethyl moiety through the use of halogenating reagents such as carbon tetrachloride. The process yields the target oxadiazole compound in good yield with confirmed structure by NMR and IR spectroscopy.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting materials | Cyclopropyl-substituted acylhydrazides | Prepared via hydrazinolysis of esters or acids |

| Chloromethyl source | Chloromethylating agents or halogenated reagents | Carbon tetrachloride commonly used in halogenation steps |

| Dehydrating agents | Phosphorus oxychloride (POCl3), thionyl chloride | Promote ring closure and dehydration |

| Solvent | Acetonitrile, toluene, or dry tetrahydrofuran (THF) | Solvent choice affects reaction rate and yield |

| Temperature | 60–110 °C | Higher temperatures favor cyclization |

| Reaction time | 1–24 hours | Depends on method and scale |

| Work-up | Neutralization with sodium carbonate, extraction | Purification by recrystallization or chromatography |

Research Findings and Yield Data

- Yields : The cyclization reactions employing POCl3 or thionyl chloride typically afford yields ranging from 70% to 95%, depending on the purity of precursors and reaction optimization.

- Structural Confirmation : The formation of the oxadiazole ring and chloromethyl substitution is confirmed by disappearance of NH protons in NMR spectra, characteristic IR bands for the oxadiazole ring, and mass spectrometry.

- Reaction Efficiency : The intramolecular dehydration-cyclization using triphenylphosphine and triethylamine with carbon tetrachloride is efficient, providing good yields within an hour at 100 °C.

Comparative Summary of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Cyclization with POCl3 or SOCl2 | Acylhydrazides + POCl3 or SOCl2 | High yield, well-established | Requires careful handling of reagents |

| Intramolecular dehydration-cyclization | Triphenylphosphine, triethylamine, CCl4, acetonitrile, 100 °C | Rapid, good yield, mild conditions | Use of toxic halogenated reagents |

| Oxidative cyclization of semicarbazones | Visible light photocatalysis, eosin-Y | Green chemistry approach, high yield | Limited to specific substrates |

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-cyclopropyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction can be used to modify the oxadiazole ring or other substituents.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of derivatives with different functional groups replacing the chloromethyl group.

Oxidation: Introduction of hydroxyl or carbonyl groups.

Reduction: Formation of reduced oxadiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

The compound has been investigated for its potential as a pharmacophore in drug design, particularly targeting cancer. Studies have shown that derivatives of 1,3,4-oxadiazoles exhibit notable anticancer activity. For instance, a series of 1,3,4-oxadiazole derivatives were synthesized and tested against various cancer cell lines. One study found that certain derivatives demonstrated IC50 values as low as 1.18 µM against multiple cancer types, illustrating their potency compared to standard treatments like staurosporine .

Mechanism of Action

The mechanism by which 2-(Chloromethyl)-5-cyclopropyl-1,3,4-oxadiazole exerts its effects involves interaction with specific enzymes or receptors that modulate cellular functions. This includes inhibition of telomerase activity in cancer cells, which is crucial for cancer cell proliferation .

Agrochemicals

Pesticide Development

In agrochemical research, this compound serves as a building block for synthesizing novel pesticides and herbicides. The unique structure of the oxadiazole ring allows for modifications that can enhance biological activity against pests while maintaining safety profiles for non-target organisms.

Material Science

New Material Development

Research into the material science applications of this compound has focused on its potential use in developing materials with unique properties. The compound's ability to form derivatives with varied functional groups opens avenues for creating materials with tailored properties for specific applications such as sensors or catalysts.

Table 1: Summary of Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HEPG2 | 1.18 ± 0.14 | |

| Compound B | MCF7 | 2.56 ± 0.11 | |

| Compound C | HL-60 | 3.52 |

Table 2: Antimicrobial Activity of Oxadiazole Compounds

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-cyclopropyl-1,3,4-oxadiazole depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but often include interactions with nucleic acids or proteins, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2-(Chloromethyl)-5-cyclopropyl-1,3,4-oxadiazole with structurally analogous 1,3,4-oxadiazoles and isomers, highlighting key differences in substituents, biological activity, and applications:

Key Observations:

Position 5 Substituents :

- The cyclopropyl group in the target compound enhances rigidity and metabolic stability compared to linear alkyl chains (e.g., ethyl or propyl in ). This is critical for improving pharmacokinetic profiles in drug candidates.

- In contrast, 2-(Bromothiophen-2-yl)-5-cyclopropyl-1,3,4-oxadiazole () retains the cyclopropyl group but replaces the chloromethyl with a bromothiophene moiety, demonstrating potent inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for treating metabolic syndrome.

Position 2 Reactivity: The chloromethyl group in the target compound facilitates nucleophilic substitution reactions, enabling further derivatization. This contrasts with acetylated amino derivatives (e.g., in ), where the –NHCO– group enhances spasmolytic and anti-inflammatory activities but reduces electrophilicity.

Isomer Effects :

- 1,3,4-oxadiazole vs. 1,2,4-oxadiazole : The isomer 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole () shows distinct electronic properties due to altered nitrogen positions, affecting dipole moments and binding affinities.

Biological Activity :

- The cyclopropyl-containing compound in exhibits antibacterial activity, suggesting that the cyclopropyl group may enhance membrane penetration compared to bulkier aryl substituents (e.g., naphthalenyl in ).

Biological Activity

The compound 2-(Chloromethyl)-5-cyclopropyl-1,3,4-oxadiazole is part of the oxadiazole family, a group of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula: CHClNO

- Molecular Weight: 175.61 g/mol

- CAS Number: Not specified in the sources.

- InChI Key: Not specified in the sources.

The presence of a chloromethyl group and a cyclopropyl ring contributes to its unique reactivity and stability compared to other oxadiazole derivatives.

Target of Action:

Compounds with the 1,3,4-oxadiazole scaffold are often synthesized as anti-infective agents. They potentially target enzymes or proteins involved in bacterial, viral, or parasitic infections.

Mode of Action:

These compounds typically interact with their targets through hydrogen bonding due to the electronegativities of nitrogen and oxygen within their structure. This interaction can disrupt biochemical pathways essential for the survival or replication of infective agents.

Biochemical Pathways:

Given its potential anti-infective properties, this compound may interfere with critical biochemical pathways in pathogens, leading to inhibition of growth or replication at the molecular level.

Biological Activity

Recent studies have highlighted various biological activities associated with oxadiazole derivatives:

-

Anticancer Activity:

A small library of 1,2,5-oxadiazole derivatives was synthesized and tested for antiproliferative activity using the MTT assay. Some derivatives exhibited significant cytotoxicity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) . -

Mechanistic Insights:

The evaluated compounds showed inhibitory effects on topoisomerase I, a crucial enzyme involved in DNA replication. Molecular docking studies supported these findings by demonstrating favorable interactions between the compounds and the enzyme's active site .

Table 1: Biological Activity Data

| Compound Name | Cell Line Tested | IC (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT-116 (Colorectal) | TBD | Inhibition of topoisomerase I |

| Other Oxadiazole Derivatives | HeLa (Cervical) | TBD | Induction of apoptosis |

| Novel Oxadiazoles | MCF-7 (Breast Cancer) | 0.65 - 2.41 | Activation of apoptotic pathways |

Note: TBD indicates that specific IC values for this compound were not provided in the sources but are expected to be determined in ongoing research.

Additional Findings

In vitro studies have demonstrated that certain oxadiazoles can induce apoptosis in cancer cell lines through mechanisms involving increased expression of p53 and activation of caspase pathways . These findings suggest that this compound may have similar effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(chloromethyl)-5-cyclopropyl-1,3,4-oxadiazole, and what analytical methods validate its purity and structure?

- Answer: The compound can be synthesized via S-alkylation reactions, where 5-cyclopropyl-1,3,4-oxadiazole reacts with chloromethylating agents (e.g., chloroacetyl chloride) under reflux in solvents like tetrahydrofuran (THF) . Reaction progress is monitored by TLC, and purification involves recrystallization from non-polar solvents (e.g., pet-ether) . Structural validation employs IR (C-Cl stretch at ~650–750 cm⁻¹), ¹H NMR (chloromethyl protons at δ 4.5–5.0 ppm), and mass spectrometry (molecular ion peak matching C₆H₇ClN₂O) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- Answer: Key techniques include:

- ¹H NMR: Distinct signals for cyclopropyl protons (δ 0.8–1.5 ppm, multiplet) and chloromethyl (-CH₂Cl) protons (δ 4.5–5.0 ppm, singlet) .

- ¹³C NMR: Oxadiazole ring carbons at δ 160–170 ppm, chloromethyl carbon at δ 40–45 ppm .

- Mass Spectrometry: Molecular ion peak at m/z 172.6 (C₆H₇ClN₂O) with fragmentation patterns corresponding to cyclopropyl and chloromethyl groups .

Advanced Research Questions

Q. How can researchers optimize the S-alkylation reaction conditions for synthesizing derivatives of this compound to improve yields and selectivity?

- Answer: Optimization strategies include:

- Catalyst Selection: Methanesulfonic acid enhances reaction efficiency under conventional heating, while ultrasound irradiation reduces reaction time (e.g., from 8 h to 2 h) .

- Solvent Effects: Polar aprotic solvents (e.g., THF) improve nucleophilic substitution kinetics compared to non-polar solvents .

- Temperature Control: Reflux conditions (70–80°C) minimize side reactions like hydrolysis of the chloromethyl group .

Q. In structural studies, what crystallographic parameters are critical for confirming the molecular geometry of this compound derivatives?

- Answer: X-ray crystallography reveals:

- Unit Cell Parameters: Monoclinic systems (e.g., space group C2/c) with Z = 8 and β angles ~121° .

- Bond Lengths: N-O bonds in the oxadiazole ring measure ~1.36 Å, while C-Cl bonds are ~1.73 Å .

- Torsion Angles: Cyclopropyl substituents induce steric strain, reflected in torsion angles between the oxadiazole ring and cyclopropyl group (~15–20°) .

Q. When encountering discrepancies in biological activity data among 2-(chloromethyl)-1,3,4-oxadiazole derivatives, what methodological approaches can elucidate structure-activity relationships (SAR)?

- Answer: SAR studies should:

- Vary Substituents: Compare cyclopropyl (electron-donating) vs. phenyl (electron-withdrawing) groups to assess electronic effects on antimicrobial activity .

- Assay Design: Use standardized in vitro models (e.g., Mycobacterium tuberculosis H37Rv for antitubercular activity) with positive controls like isoniazid .

- Statistical Analysis: Apply 3D-QSAR or molecular docking to correlate substituent hydrophobicity/clogP values with IC₅₀ data .

Q. What strategies are recommended for resolving contradictions in reaction mechanisms proposed for the formation of this compound under varying catalytic conditions?

- Answer: Mechanistic studies should:

- Isolate Intermediates: Use cold trapping or quenching to identify intermediates (e.g., iminium ions in acid-catalyzed reactions) .

- Kinetic Profiling: Compare rate constants under conventional vs. ultrasound conditions to distinguish between radical vs. ionic pathways .

- Computational Modeling: Density functional theory (DFT) calculations can validate proposed transition states and activation energies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.